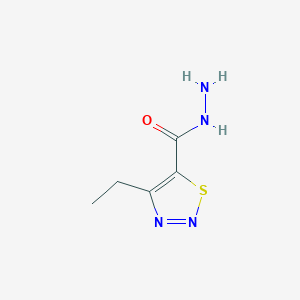

4-Ethyl-1,2,3-Thiadiazol-5-carbohydrazid

Übersicht

Beschreibung

4-Ethyl-1,2,3-thiadiazole-5-carbohydrazide is a useful research compound. Its molecular formula is C5H8N4OS and its molecular weight is 172.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Ethyl-1,2,3-thiadiazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethyl-1,2,3-thiadiazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimikrobielle Anwendungen

4-Ethyl-1,2,3-Thiadiazol-5-carbohydrazid: und seine Derivate haben vielversprechende Ergebnisse im Kampf gegen bakterielle Infektionen gezeigt, insbesondere gegen solche, die durch antibiotikaresistente Stämme verursacht werden. Die Wirksamkeit der Verbindung gegen grampositive Bakterien deutet auf ihr Potenzial als neuartiges antimikrobielles Mittel hin . Dies könnte zur Entwicklung neuer Antibiotika führen, die als alternative Behandlungen für resistente bakterielle Infektionen eingesetzt werden können.

Landwirtschaftliche Chemie

In der Landwirtschaft können die antimikrobiellen Eigenschaften von Thiadiazolderivaten genutzt werden, um Nutzpflanzen vor bakteriellen und pilzlichen Krankheitserregern zu schützen. Die Fähigkeit der Verbindung, das Wachstum schädlicher Mikroorganismen zu hemmen, kann zu gesünderen Nutzpflanzen und höheren Erträgen führen . Diese Anwendung ist besonders relevant angesichts der zunehmenden Resistenz gegen traditionelle Agrochemikalien.

Materialwissenschaften

This compound: kann in der Materialwissenschaft zur Synthese neuer Verbindungen mit potenzieller fungizider Aktivität verwendet werden. Diese Verbindungen können in Materialien eingearbeitet werden, um Pilzwachstum zu verhindern, was für die Erhaltung der Integrität und Lebensdauer verschiedener Produkte entscheidend ist .

Umweltwissenschaften

Die Derivate der Verbindung haben in der Umweltwissenschaft als Teil einer Strategie zur Entwicklung neuer Moleküle mit geringeren Umweltauswirkungen Potenzial gezeigt. Ihre antimikrobielle Aktivität kann in Wasseraufbereitungsprozessen eingesetzt werden, um die mikrobielle Kontamination zu reduzieren, ohne dass schädlichere Chemikalien eingesetzt werden müssen .

Biochemie

In der Biochemie dient die Verbindung als wichtiges Zwischenprodukt bei der Synthese verschiedener biologisch aktiver Moleküle. Ihre Derivate zeigen eine Reihe von Aktivitäten, darunter antimikrobielle und zytotoxische Wirkungen, die für die Untersuchung biochemischer Wege und die Entwicklung therapeutischer Mittel wertvoll sind .

Pharmakologie

Das pharmakologische Potenzial von This compound ist bedeutend, mit Anwendungen, die von der Entwicklung neuer Antibiotika bis hin zur Synthese von Verbindungen mit Antikrebsaktivitäten reichen. Seine Rolle als Zwischenprodukt bei der Synthese pharmazeutischer Verbindungen unterstreicht seine Bedeutung in der Arzneimittelforschung und -entwicklung .

Wirkmechanismus

Target of Action

Similar compounds have shown potential antimicrobial effects, mainly against gram-positive bacteria .

Mode of Action

It is known that similar compounds interact with their targets, leading to changes that inhibit the growth of the bacteria .

Biochemical Pathways

It is known that similar compounds can interfere with essential biochemical processes in bacteria, leading to their death .

Result of Action

Similar compounds have shown to inhibit the growth of bacteria, indicating a potential antimicrobial effect .

Biochemische Analyse

Biochemical Properties

4-Ethyl-1,2,3-thiadiazole-5-carbohydrazide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity, particularly against Gram-positive bacteria . The interaction of 4-Ethyl-1,2,3-thiadiazole-5-carbohydrazide with bacterial enzymes disrupts their normal function, leading to the inhibition of bacterial growth. Additionally, this compound has been found to interact with hydrazide-hydrazones, which are known for their antimicrobial properties . The nature of these interactions involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex and enhance its bioactivity.

Cellular Effects

The effects of 4-Ethyl-1,2,3-thiadiazole-5-carbohydrazide on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 4-Ethyl-1,2,3-thiadiazole-5-carbohydrazide exhibits cytotoxic activity, reducing cell viability and inducing apoptosis . The compound’s impact on cell signaling pathways involves the inhibition of key enzymes and proteins that regulate cell proliferation and survival. Furthermore, 4-Ethyl-1,2,3-thiadiazole-5-carbohydrazide affects gene expression by modulating the transcription of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of 4-Ethyl-1,2,3-thiadiazole-5-carbohydrazide involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. 4-Ethyl-1,2,3-thiadiazole-5-carbohydrazide binds to bacterial enzymes, forming stable complexes that inhibit their activity . This inhibition disrupts essential biochemical pathways, leading to the death of bacterial cells. Additionally, the compound interacts with cellular proteins involved in apoptosis, promoting programmed cell death in cancer cells . The changes in gene expression induced by 4-Ethyl-1,2,3-thiadiazole-5-carbohydrazide further enhance its cytotoxic effects, making it a potent anticancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Ethyl-1,2,3-thiadiazole-5-carbohydrazide change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its bioactivity over extended periods . Prolonged exposure to 4-Ethyl-1,2,3-thiadiazole-5-carbohydrazide can lead to the degradation of cellular components and the induction of oxidative stress. Long-term effects observed in in vitro and in vivo studies include sustained inhibition of cell proliferation and increased apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 4-Ethyl-1,2,3-thiadiazole-5-carbohydrazide vary with different dosages in animal models. At low doses, this compound exhibits antimicrobial and anticancer activity without significant toxicity . At higher doses, 4-Ethyl-1,2,3-thiadiazole-5-carbohydrazide can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects observed in these studies indicate that there is a narrow therapeutic window for the safe and effective use of this compound. Careful dosage optimization is essential to maximize its therapeutic benefits while minimizing potential toxic effects.

Metabolic Pathways

4-Ethyl-1,2,3-thiadiazole-5-carbohydrazide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolic products of 4-Ethyl-1,2,3-thiadiazole-5-carbohydrazide are further processed by conjugation reactions, leading to their excretion in urine. The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism.

Subcellular Localization

The subcellular localization of 4-Ethyl-1,2,3-thiadiazole-5-carbohydrazide plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, 4-Ethyl-1,2,3-thiadiazole-5-carbohydrazide can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. The localization of this compound within subcellular compartments influences its bioactivity and determines its specific effects on cellular function.

Eigenschaften

IUPAC Name |

4-ethylthiadiazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4OS/c1-2-3-4(5(10)7-6)11-9-8-3/h2,6H2,1H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQQTJHBRXMKQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SN=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

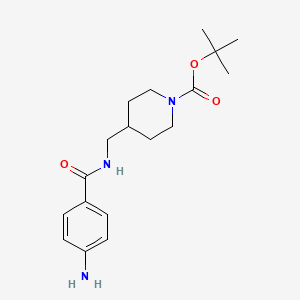

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

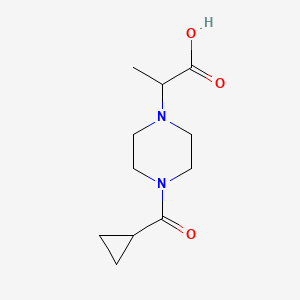

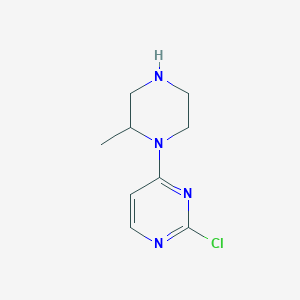

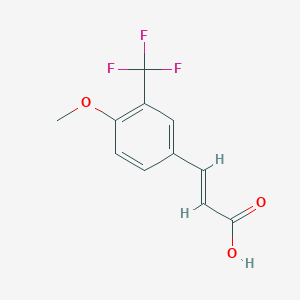

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1465295.png)

![{3-[(Methylsulfanyl)methyl]phenyl}methanamine](/img/structure/B1465296.png)

![1-Methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1465298.png)

![1-[2-(4-Fluorobenzyloxy)-6-hydroxyphenyl]-ethanone](/img/structure/B1465300.png)

![N-cyclopentyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1465302.png)

![4-[(2,2-Dimethyl-propionylamino)-methyl]-benzylamine](/img/structure/B1465312.png)